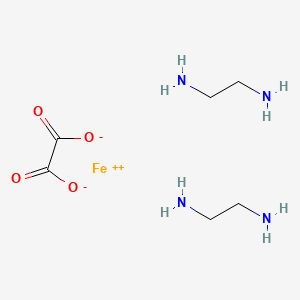
Iron, bis(1,2-ethanediamine-N,N')(ethanedioato(2-)-O,O')-, (OC-6-22)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is a coordination compound that features iron as the central metal atom This compound is characterized by the presence of two 1,2-ethanediamine ligands and one ethanedioate ligand, which coordinate to the iron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- typically involves the reaction of iron salts with 1,2-ethanediamine and ethanedioic acid under controlled conditions. A common method involves dissolving iron(III) chloride in water, followed by the addition of 1,2-ethanediamine and ethanedioic acid. The reaction mixture is then heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction may produce iron(II) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound can be used to investigate the role of iron in biological systems and its interaction with biomolecules.
Medicine: Research into potential therapeutic applications, such as iron supplementation or as a precursor for drug development.
Industry: It may be used in catalysis, materials science, and as a precursor for the synthesis of other iron-containing compounds.
Wirkmechanismus
The mechanism by which Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- exerts its effects involves the coordination of ligands to the iron center. This coordination influences the electronic structure and reactivity of the iron atom. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Nickel, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Copper, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
Uniqueness
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is unique due to the specific coordination environment around the iron center, which imparts distinct chemical properties and reactivity. Compared to similar compounds with different metal centers, the iron compound may exhibit different redox behavior, stability, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
67537-95-5 |
|---|---|
Molekularformel |
C6H16FeN4O4 |
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
ethane-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C2H8N2.C2H2O4.Fe/c2*3-1-2-4;3-1(4)2(5)6;/h2*1-4H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
KMGMCKCHJFHGCW-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


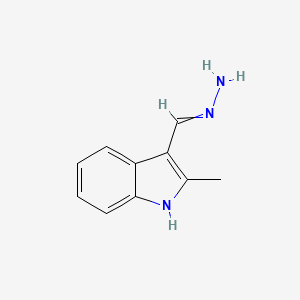
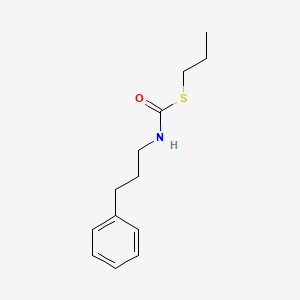
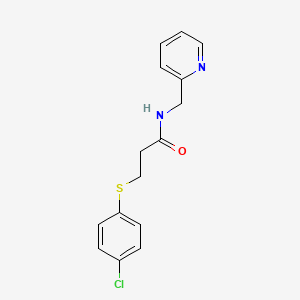
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
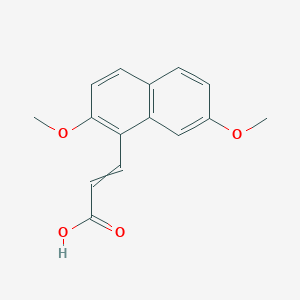

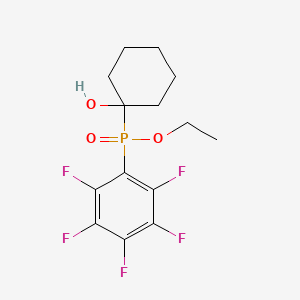

![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)
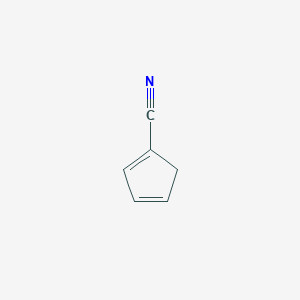
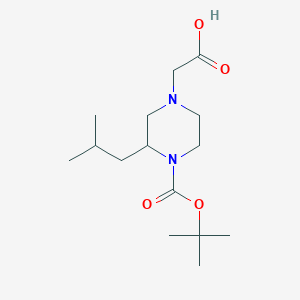


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
